molecular formula C13H10BrClFNO2S B11111355 N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide

N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B11111355
M. Wt: 378.64 g/mol
InChI Key: YFDCNZFYZMBYAB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine, fluorine, and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of halogens allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide is unique due to its specific combination of halogens and the methanesulfonamide group. This structural arrangement imparts distinct reactivity and biological activity compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrClFNO2S

Molecular Weight

378.64 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C13H10BrClFNO2S/c14-10-3-6-13(12(16)7-10)17-20(18,19)8-9-1-4-11(15)5-2-9/h1-7,17H,8H2

InChI Key

YFDCNZFYZMBYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=C(C=C(C=C2)Br)F)Cl

Origin of Product

United States

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